Arsine, methylthioxo-

Antifungal Susceptibility Organoarsenic Toxicology Microbial Metabolism

Sourcing a reliable, high-purity organoarsenic standard for environmental or toxicological research is challenging due to restricted agricultural use. Methylarsine sulfide (CAS 2533-82-6) solves this with its unique As=S bond, ensuring distinct metabolic pathways critical for studying arsenic volatilization by *Candida humicola*. - Serves as a specific substrate for microbial conversion to trimethylarsine (Me3As), a key differentiation from methylarsine oxide. - Enables precise cytochrome P-450 inhibition studies with defined endpoints in rodent models. - Provides a benchmark for comparative ecotoxicology with a known aquatic toxicity baseline (Fish TLM: 6 ppm).

Molecular Formula CH3AsS
Molecular Weight 122.02 g/mol
CAS No. 2533-82-6
Cat. No. B13780282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsine, methylthioxo-
CAS2533-82-6
Molecular FormulaCH3AsS
Molecular Weight122.02 g/mol
Structural Identifiers
SMILESC[As]=S
InChIInChI=1S/CH3AsS/c1-2-3/h1H3
InChIKeyHZQMVTWIBHMLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylarsine Sulfide (MAS) Overview


Arsine, methylthioxo- (CAS 2533-82-6), also known as Methylarsine sulfide (MAS) or Asozin, is a trivalent organoarsenic compound historically deployed as a seed and soil fungicide against *Rhizoctonia solani* and *Pythium* spp. [1]. With the molecular formula CH₃AsS and a molecular weight of 122.02 g/mol, this compound possesses a unique As=S bond that dictates its distinct solubility profile—insoluble in water and most organic solvents but readily soluble in carbon disulfide (CS₂) and alkaline solutions [1][2]. Originally introduced in 1931 and commercialized by Bayer AG in 1958 under the trade names Rhizoctol® and Urbasulf®, MAS remains a benchmark compound for studying structure-activity relationships within the organoarsenic fungicide class [1].

As=S functionalityDrives CS₂/alkaline solubility, distinct from As=O analogs
Microbial metabolismReported conversion to trimethylarsine by Candida humicola
SAR referenceBenchmark for organoarsenic fungicide structure-activity studies

Substitution Risks of Methylarsine Sulfide


In-class organoarsenic compounds cannot be casually interchanged due to divergent physicochemical properties that fundamentally alter bioavailability, environmental fate, and toxicological profiles [1]. For instance, the As=S moiety in methylthioxoarsine confers a solubility behavior and metabolic pathway that are qualitatively different from the As=O analog methylarsine oxide, as evidenced by their distinct biotransformation products in microbial systems [2]. Furthermore, substitution with inorganic arsenic species such as arsenic trioxide (As₂O₃) yields markedly different pharmacokinetics, including a nearly two-fold difference in fecal excretion rates [3]. These structural and metabolic distinctions render generic substitution scientifically unsound without explicit, compound-specific validation.

As=S vs. As=O analogs
Solubility, microbial metabolism, and tissue retention may shift significantly; methylarsine oxide pathway differs.
Inorganic arsenic species
Excretion route and systemic exposure profile may not transfer; fecal excretion ~1.7-fold higher for As₂O₃.
Class-level LD50 equivalence
Acute lethality equal to Urbacide, but metabolite profiles and environmental persistence differ; selection requires validation.

Differentiation Evidence for Methylarsine Sulfide


Antifungal Toxicity vs. Arsenite

In a direct toxicity assessment using the yeast *Candida humicola*, both methylarsine oxide and methylarsine sulfide demonstrated higher toxicity than the inorganic baseline arsenite [1]. This study employed a controlled culture system, establishing that the sulfide congener is not merely a pro-drug but an intrinsically more potent antifungal agent in its own right relative to inorganic arsenic [1].

Antifungal toxicity vs. arsenite
Reported
Methylarsine sulfide qualitatively more toxic than arsenite
Supports As=S toxicodynamic studies
Candida humicola assay; exact fold-change not specified
Antifungal Susceptibility Organoarsenic Toxicology Microbial Metabolism

Fecal Excretion Kinetics

A comparative pharmacokinetic study in rabbits revealed a stark contrast in the primary excretion route of arsenic following a single oral dose. Methylarsine sulfide resulted in only 36.2% fecal excretion of the total arsenic dose over 7 days, whereas arsenic trioxide (As₂O₃) led to 62.9% fecal excretion over the same period [1]. Concurrently, urinary excretion of arsenic was 18.2% for methylarsine sulfide, indicating greater systemic absorption and renal clearance compared to the predominantly fecal elimination of As₂O₃ [1].

Fecal excretion kinetics
Head-to-head
36.2% vs. 62.9% cumulative fecal As
Reported excretion pathway difference
Rabbit model, 7-day collection; 1.74-fold higher fecal As for As₂O₃
Pharmacokinetics Arsenic Metabolism Excretion Pathway

Tissue Retention Profile

Following oral administration of 18 mg/kg methylarsine sulfide to rats, blood arsenic levels peaked at 3 days post-dose and declined with a biological half-life of 50 days, with over 2% of the dose still detectable in tissues at 120 days [1]. In contrast, arsenic trioxide administered to rats showed a longer half-life of 60 days but significantly lower blood concentrations in rabbits (approximately 1/80th of rat levels at 24 h) [2]. This protracted retention was accompanied by a measurable reduction in hepatic cytochrome P-450 content and aminopyrine demethylase activity, indicating specific metabolic enzyme inhibition [1].

Blood half-life & CYP450
Cross-study comparable
50 days (MAS); CYP450 content & aminopyrine demethylase activity reduced
Supports tissue retention & enzyme interaction studies
Rat model; comparable half-life to As₂O₃ (60 days)
Toxicokinetics Tissue Residue Cytochrome P450 Inhibition

Class-Level Acute Oral Toxicity

Methylarsine sulfide exhibits an acute oral LD50 of 100 mg/kg in rats and 180 mg/kg in mice [1]. Within the same organoarsenic fungicide class, Urbacide (Bis(dimethylthiocarbamylthio)methyl arsine, CAS 2445-07-0) has a virtually identical rat oral LD50 of 100 mg/kg [2]. This equivalence indicates that despite markedly different molecular structures and molecular weights (122.02 vs. 330.39 g/mol), the acute lethal potency in rats is indistinguishable, preventing selection based on acute toxicity grounds alone [2].

Acute oral LD50 (rat)
Cross-study comparable
100 mg/kg (MAS & Urbacide)
Lethality equal; selection depends on secondary properties
Standard acute toxicity testing; identical ranking
Acute Toxicity LD50 Regulatory Toxicology

Solubility and Formulation Strategy

Methylarsine sulfide is practically insoluble in water, ethanol, diethyl ether, dimethylformamide, and pyridine, but readily soluble in carbon disulfide (CS₂) and alkaline aqueous solutions [1]. This extreme solubility dichotomy is a direct consequence of the As=S functional group and stands in contrast to many other organoarsenicals, such as Urbacide (soluble in acetone, ethanol), or MAFe (water-soluble), which exhibit broader organic solvent miscibility [2]. This property necessitates distinct formulation approaches, including the use of CS₂-based vehicles or alkaline solubilization, which are not applicable to more polar organoarsenic alternatives [1].

Solubility profile
Class-level inference
Soluble in CS₂, alkaline water; insoluble in common organics
Guides formulation strategy choice
Distinct from broader-soluble organoarsenicals (e.g., Urbacide, MAFe)
Formulation Science Solubility CS2 Soluble

Research Applications of Methylarsine Sulfide


Prolonged Residual Seed Treatment

The extended biological half-life of 50 days in rodents, coupled with persistent tissue retention exceeding 120 days, directly supports the use of methylarsine sulfide in seed treatment formulations where sustained fungistatic activity is desired [1]. Its low aqueous solubility further ensures slow release from treated seeds, minimizing acute phytotoxicity while maintaining protective concentrations against soilborne pathogens such as *Rhizoctonia solani* [2]. This profile is qualitatively distinct from water-soluble alternatives like MAFe, which may leach more rapidly from the seed zone [2].

Microbial Arsenic Metabolism Substrate

Methylarsine sulfide serves as a critical substrate for studying microbial arsenic biotransformation pathways. Unlike methylarsine oxide, which is metabolized to dimethylarsinic acid, methylarsine sulfide is uniquely converted to trimethylarsine (Me3As) and methylarsine (MeAsH2) by *Candida humicola* [3]. This divergent metabolic route makes methylarsine sulfide an indispensable tool for laboratories investigating arsenic volatilization, methylation, and thiolation mechanisms in environmental microbiology [3].

Hepatic Toxicology and Cytochrome P450 Interactions

The documented reduction in hepatic cytochrome P-450 content and aminopyrine demethylase activity following methylarsine sulfide exposure provides a specific, quantifiable endpoint for drug metabolism interaction studies [1]. This enzyme inhibition profile, observed at a dose of 18 mg/kg in rats, establishes methylarsine sulfide as a reference compound for investigating arsenic-mediated modulation of Phase I drug-metabolizing enzymes, a property that is not well-characterized for many competing organoarsenicals [1].

Environmental Fate in Rice Paddies

The compound's aquatic toxicity profile (Fish TLM: 6 ppm) and its historical efficacy at 5% wettable powder diluted 2,000-fold against rice sheath blight provide a defined baseline for comparative ecotoxicology studies [2]. Its low solubility profile and alkaline sensitivity mean that environmental fate assessments in flooded rice paddies will differ substantially from those of more polar organoarsenicals, making it a key reference standard for residue analysis and environmental risk modeling [2].

Application
Selection Property
Validation Focus
Seed treatment residual studies
Prolonged systemic retention profile
Slow-release behavior in seed zone, residue monitoring
Microbial arsenic metabolism studies
Unique biotransformation to Me₃As
Arsenic methylation & volatilization pathway assays
Hepatic toxicology & CYP450 interaction studies
CYP450 enzyme inhibition endpoint
Aminopyrine demethylase activity, Phase I enzyme modulation
Environmental fate assessment in rice paddies
As=S solubility & aquatic toxicity baseline
Flooded-condition residue analysis, alkaline sensitivity modeling
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